

# Comprehensive Clinical Analysis of Derazantinib: Efficacy Endpoints, Experimental Protocols, and Therapeutic Applications

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## Compound Focus: Derazantinib

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## Introduction to Derazantinib and Its Clinical Significance

**Derazantinib** is an orally bioavailable, ATP-competitive small molecule kinase inhibitor with potent pan-FGFR (fibroblast growth factor receptor) activity, specifically targeting **FGFR1-3 kinases** with additional activity against other kinases including CSF1R, VEGFR2, RET, DDR2, and KIT. The **FGFR signaling pathway** plays a critical role in cellular proliferation, differentiation, and survival, and its dysregulation through genetic aberrations is implicated in various cancers. **Derazantinib's** unique kinase inhibition profile, particularly its dual targeting of FGFR and CSF1R, provides a rational basis for potential combination strategies with immune checkpoint inhibitors by modulating the tumor microenvironment. The clinical development of **derazantinib** has focused primarily on malignancies with documented FGFR pathway alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC), representing a paradigm of **precision oncology** approaches in solid tumor management.

The therapeutic rationale for **derazantinib** derives from the frequency of **FGFR genetic aberrations** in specific cancer types. In iCCA, FGFR2 fusions occur in approximately 10-16% of cases, while in urothelial carcinoma, FGFR1-3 alterations are present in 15-20% of patients. These genetic alterations serve as both **predictive biomarkers** for patient selection and key therapeutic targets. The clinical development program

for **derazantinib** (FIDES-01 and FIDES-02 trials) has systematically evaluated its efficacy across different tumor types and genetic backgrounds, providing comprehensive data on standard clinical endpoints including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS), which form the basis of this application note.

## Comprehensive Clinical Efficacy Data

### Efficacy Across Tumor Types and Genetic Backgrounds

**Derazantinib** has demonstrated differential clinical efficacy across tumor types and genetic backgrounds, with particularly promising activity in **FGFR2-driven iCCA**. The pooled analysis of clinical trials reveals that the agent achieves its most substantial clinical benefit in this molecularly defined population, with more modest activity in urothelial carcinoma despite similar FGFR genetic alterations. This differential efficacy highlights the **context-dependent nature** of FGFR inhibition and underscores the importance of tumor-specific microenvironmental factors in determining treatment response. The table below summarizes the key efficacy endpoints across registered clinical trials of **derazantinib**.

Table 1: Comprehensive Efficacy Endpoints of **Derazantinib** Across Clinical Trials

Trial Identifier	Tumor Type	Patient Population	ORR	DCR	Median PFS	Median OS
NCT01752920 [1]	iCCA	FGFR2 fusion-positive (n=29)	20.7%	82.8%	5.7 months	Not reached
FIDES-01 (Cohort 1) [2]	iCCA	FGFR2 fusion-positive (n=103)	24%	72.8%	6.6 months	Not reported
FIDES-02 (Substudies 1/5) [3] [4]	mUC	FGFR1-3 GA (n=49)	8.2%	28.6%	0.3-8.8 months	0.3-21.4 months
FIDES-02 (Substudy 4) [4]	mUC	FGFR inhibitor-resistant (n=7)	14.3%	Not reported	Not reported	Not reported

In **intrahepatic cholangiocarcinoma** with FGFR2 fusions, **derazantinib** consistently demonstrated clinically meaningful efficacy across multiple trials. The phase 1/2 study (NCT01752920) showed an **objective response rate** of 20.7% with all responses being partial responses, while the larger FIDES-01 cohort 1 confirmed these findings with an ORR of 24% [2] [1]. The **disease control rate** in these patients was notably high at 82.8% and 72.8% respectively, indicating that the majority of patients derived clinical benefit from treatment [1] [2]. The median **progression-free survival** ranged from 5.7 to 6.6 months, which is clinically significant in a population that had progressed after at least one prior line of systemic therapy [1] [2].

In contrast, **derazantinib** demonstrated **more limited efficacy** in metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations. The combined analysis from FIDES-02 substudies 1 and 5 (n=49) revealed an ORR of only 8.2% (4 partial responses) and a DCR of 28.6% [3] [4]. The PFS ranged widely from 0.3 to 8.8 months, and OS ranged from 0.3 to 21.4 months, indicating substantial heterogeneity in treatment response [3]. Interestingly, all responding patients in the UC trials harbored either **FGFR3 S249C mutations** or **FGFR3-TACC3 fusions**, suggesting potential molecular determinants of response that warrant further investigation [3]. The median duration of response in UC was 6.9 months, with the longest time on treatment reaching 18 months, demonstrating that a subset of patients derived sustained clinical benefit [3].

## Analysis of Response Heterogeneity

The **heterogeneity in treatment response** to **derazantinib** across different tumor types highlights several important aspects of targeted therapy development. In iCCA, FGFR2 fusions represent **clonal driver events** that appear early in oncogenesis, resulting in FGFR pathway dependency that can be therapeutically exploited [1]. In urothelial carcinoma, the more complex genomic landscape with numerous concurrent alterations may create **bypass signaling mechanisms** that reduce dependence on FGFR signaling alone. Additionally, the **histologic context** and tumor microenvironment differences between these malignancies may influence drug exposure, tumor heterogeneity, and ultimately clinical response.

*Table 2: Efficacy Based FGFR Alteration Type in Urothelial Carcinoma*

FGFR Alteration Type	Patient Population	ORR	Response Characteristics
FGFR3 S249C mutation	mUC (Substudies 1/5)	Not specified	All 4 responders in combined analysis had this mutation or FGFR3-TACC3 fusion [3]
FGFR3-TACC3 fusion	mUC (Substudies 1/5)	Not specified	All 4 responders in combined analysis had this fusion or FGFR3 S249C mutation [3]
Other FGFR1-3 GA	mUC (Substudies 1/5)	0%	No responses observed in patients with other FGFR alterations [3]

The limited efficacy in UC may also relate to the **heavily pretreated population**, with 75.5% having received  $\geq 2$  prior treatment lines and 77.6% previously treated with immune checkpoint inhibitors [3]. Prior therapies may select for resistant clones or induce genomic evolution that reduces dependence on FGFR signaling. Furthermore, the **structural biology** of different FGFR alterations may influence **derazantinib** binding affinity and inhibitory capacity, potentially explaining the concentration of responses in specific molecular subgroups.

## Experimental Design and Methodological Protocols

### Clinical Trial Designs and Patient Selection

The clinical development of **derazantinib** has followed a **methodical approach** with trials specifically designed to evaluate its activity in molecularly defined populations. The key trials implemented careful patient selection criteria and standardized treatment protocols to ensure reliable assessment of efficacy endpoints. The **FIDES-01** (NCT03230318) and **FIDES-02** (NCT04045613) trials represent the pivotal studies that generated the majority of clinical data for **derazantinib** [2] [3].

The **FIDES-01 trial** is a pivotal, open-label, single-arm phase 2 study evaluating **derazantinib** in patients with inoperable or advanced iCCA whose tumors harbor FGFR2 gene fusions, mutations, or amplifications [5]. Key eligibility criteria include histologically confirmed locally advanced, inoperable, or metastatic iCCA; confirmed FGFR2 status; receipt of at least one prior regimen of systemic therapy with documented

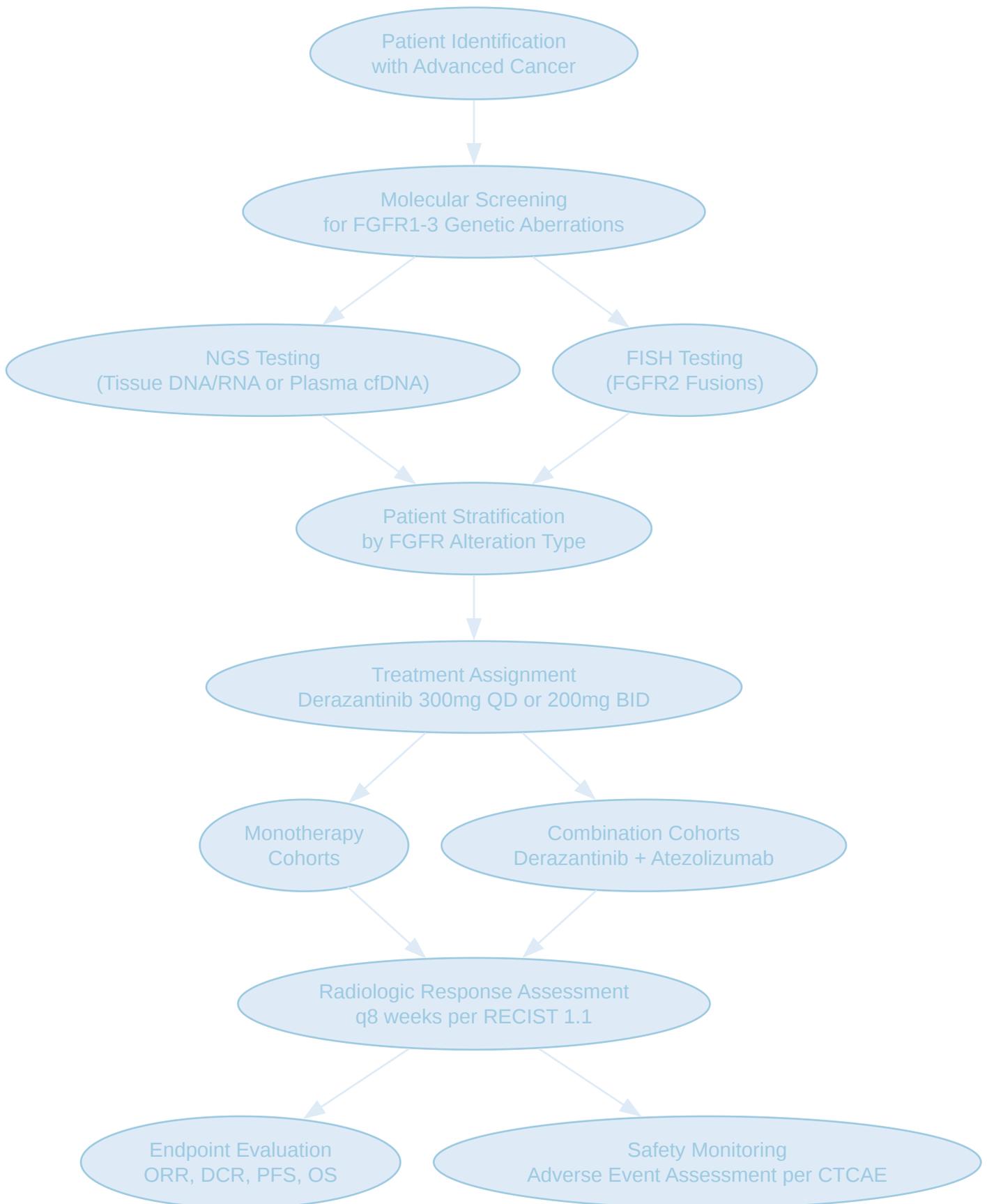
radiographic progression; measurable disease by RECIST 1.1; ECOG performance status  $\leq 1$ ; and adequate organ function [5]. Patients receive **derazantinib** 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator's decision, or consent withdrawal [5]. The study includes two cohorts: one for patients with FGFR2 gene fusions and another for those with FGFR2 mutations or amplifications [6].

The **FIDES-02 trial** employs a more complex multicenter, open-label design with five substudies evaluating **derazantinib** as monotherapy and in combination with atezolizumab in patients with metastatic UC and FGFR1-3 genetic aberrations [4]. Substudies 1 and 5 evaluated **derazantinib** monotherapy (300 mg QD and 200 mg BID respectively) in patients with mUC with FGFR1-3 GAs who progressed on at least one standard chemotherapy and/or ICI [4]. Substudy 3 investigated **derazantinib** 200 mg BID plus atezolizumab 1200 mg every 3 weeks in first-line cisplatin-ineligible mUC harboring FGFR1-3 GAs [4]. Substudy 4 enrolled FGFR inhibitor-resistant mUC patients who received **derazantinib** 300 mg QD monotherapy or combination with atezolizumab [4].

## Biomarker Assessment and Response Evaluation Methodologies

**Molecular screening** for FGFR genetic alterations employed multiple diagnostic approaches. In FIDES-01, FGFR2 fusions were centrally confirmed by FISH, while FGFR2 mutations and amplifications were identified by next-generation sequencing (NGS) testing performed or commissioned by the study centers [5]. The FIDES-02 trial utilized both local and central NGS testing of tumor tissue DNA and/or RNA or plasma cfDNA to identify FGFR1-3 genetic aberrations [4]. This comprehensive approach to **patient stratification** ensured enrichment for populations most likely to benefit from **derazantinib** therapy.

**Tumor response assessment** followed standardized protocols across trials. Radiologic evaluations using computed tomography (CT) or magnetic resonance imaging (MRI) were conducted at baseline and every 8 weeks thereafter according to **RECIST version 1.1** [1] [4]. In FIDES-01, independent local radiologists assessed response, while FIDES-02 implemented blinded independent central review (BICR) for objective response determination [4] [5]. The primary efficacy endpoint in both trials was **objective response rate** (complete response + partial response), with key secondary endpoints including disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [4] [1]. Safety assessments included continuous monitoring of adverse events, vital signs, hematologic parameters, and clinical biochemistry values, with AEs graded using CTCAE criteria [1].



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Figure 1: **Derazantinib** Clinical Trial Workflow - This diagram illustrates the comprehensive patient pathway from molecular screening through treatment assignment and efficacy assessment in **derazantinib** clinical trials.

## Safety and Tolerability Profile

### Adverse Event Spectrum and Management

**Derazantinib** demonstrates a predictable and generally manageable safety profile consistent with the known class effects of FGFR inhibitors. The most frequent treatment-emergent adverse events across clinical trials were **hyperphosphatemia** (75.9% in the phase 1/2 iCCA study), **asthenia/fatigue** (69.0%), **increased liver enzymes** (40.8% transaminase increase in UC trials), **nausea** (38.8%), and **decreased appetite** (30.6%) [1] [3]. The incidence of grade  $\geq 3$  adverse events was 27.6% in the iCCA trial, indicating acceptable tolerability in the target population [1].

Notably, **derazantinib** appears associated with **lower frequencies** of certain FGFR inhibitor-class toxicities compared to other agents in this class. Specifically, retinal events (12.2%), nail toxicities (6.1%), stomatitis (4.1%), and palmar-plantar erythrodysesthesia (PPE) (0%) were infrequently reported in the FIDES-02 UC trial [3]. This potentially improved toxicity profile may reflect **derazantinib**'s unique kinase inhibition spectrum and could potentially allow for longer treatment duration and improved quality of life.

Table 3: Common Treatment-Emergent Adverse Events Associated with **Derazantinib**

Adverse Event	All Grades Incidence	Grade $\geq 3$ Incidence	Management Strategies
Hyperphosphatemia	75.9% [1]	Not specified	Phosphate binders, dietary modifications [1]
Asthenia/Fatigue	69.0% [1]	Not specified	Supportive care, dose modification if severe

Adverse Event	All Grades Incidence	Grade $\geq 3$ Incidence	Management Strategies
Transaminase Increased	40.8% [3]	Not specified	Regular monitoring, dose interruption/reduction
Nausea	38.8% [3]	Not specified	Anti-emetics, taking with food
Decreased Appetite	30.6% [3]	Not specified	Nutritional support, appetite stimulants
Eye Toxicity	41.4% [1]	Not specified	Regular ophthalmologic assessment
Dry Mouth	Not specified [2]	Not specified	Saliva substitutes, sugar-free gum
Dysgeusia	Not specified [2]	Not specified	Dietary modifications, oral hygiene

## Dose Optimization and Modification Strategies

**Dose optimization** has been an important aspect of **derazantinib**'s clinical development. The recommended phase 2 dose was established as 300 mg once daily based on cumulative safety data showing a dose-dependent increase in toxicity at higher dose levels [1]. The FIDES-02 trial explored both once-daily (300 mg QD) and twice-daily (200 mg BID) regimens, finding similar safety and efficacy profiles between the two schedules [3]. This flexibility in dosing allows for potential individualization based on patient tolerance and pharmacokinetic considerations.

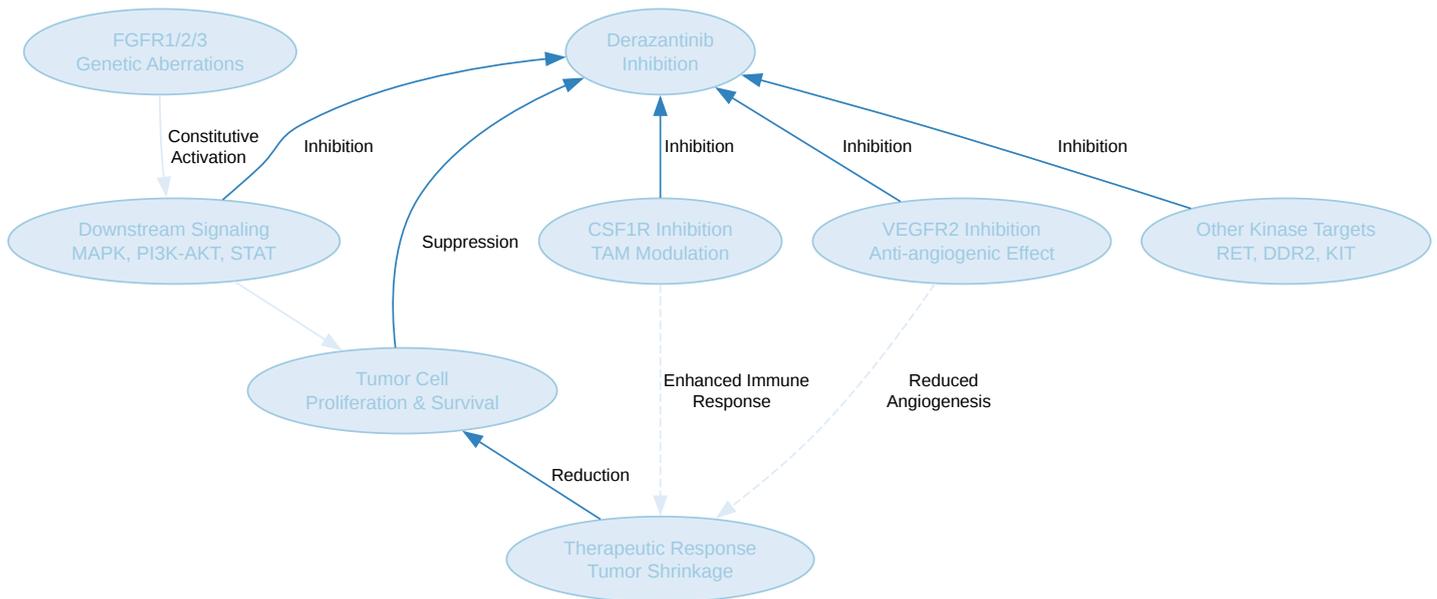
Protocol-specified **dose modification guidelines** included interruption until resolution of toxicity, with a maximum of two dose reductions permitted (to lower dose levels of 200 or 100 mg QD) according to the grade of toxicity [1]. The management of hyperphosphatemia, a known pharmacodynamic marker of FGFR inhibition, followed specific protocols with grading based on multiples of the upper limit of normal (ULN) and appropriate interventions including phosphate binders for significant elevations [1]. Regular ophthalmologic examination was recommended to monitor for corneal and retinal disorders potentially associated with FGFR inhibition [5].

## Mechanism of Action and Pathway Analysis

**Derazantinib** exerts its antitumor effects primarily through potent inhibition of the FGFR signaling pathway, particularly FGFR1, FGFR2, and FGFR3 kinases. The FGFR pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, survival, and angiogenesis. In cancers with FGFR genetic alterations, this pathway becomes constitutively activated, driving tumor growth and survival.

**Derazantinib** functions as an **ATP-competitive inhibitor** that binds to the kinase domain of FGFR receptors, blocking downstream signal transduction through key pathways including MAPK, PI3K-AKT, and STAT [1] [6].

Beyond its primary activity against FGFR1-3, **derazantinib** inhibits several other kinases with potential therapeutic implications. Its activity against **CSF1R** (colony stimulating factor 1 receptor) may modulate the tumor microenvironment by affecting tumor-associated macrophages, potentially reversing immunosuppressive conditions and providing a rationale for combination with immune checkpoint inhibitors [4] [6]. Additional targets including VEGFR2, RET, DDR2, and KIT may contribute to both efficacy and toxicity profiles, though their clinical relevance at therapeutic concentrations remains to be fully elucidated [6]. The multi-kinase inhibition profile of **derazantinib** represents both a potential therapeutic advantage and a challenge for toxicity management.



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*Figure 2: **Derazantinib** Mechanism of Action and Signaling Pathway Inhibition - This diagram illustrates **derazantinib**'s primary mechanism through FGFR inhibition and additional therapeutic targets that contribute to its efficacy profile.*

The **biochemical potency** of **derazantinib** against FGFR kinases has been demonstrated in preclinical models, where it inhibited tumor growth in FGFR2-driven xenograft models [1]. In clinical studies, **derazantinib** treatment resulted in rapid increases in serum phosphate levels, serving as a **pharmacodynamic marker** of FGFR pathway inhibition [1]. Additional pharmacodynamic effects included alterations in FGF19, FGF21, and FGF23 levels, further confirming target engagement [1]. The relationship between these pharmacodynamic markers and clinical efficacy endpoints continues to be explored as a potential tool for optimizing dosing strategies.

## Conclusion and Future Directions

**Derazantinib** represents a clinically active therapeutic option for patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions, demonstrating consistent efficacy across multiple trials with objective response rates of approximately 20-24% and disease control rates exceeding 70%. The agent shows a manageable safety profile with lower rates of certain class-effect toxicities compared to other FGFR inhibitors. However, its more limited efficacy in urothelial carcinoma with FGFR alterations highlights the **context-dependent nature** of targeted therapies and underscores the need for better understanding of resistance mechanisms.

The future clinical development of **derazantinib** should focus on several key areas. **Combination strategies** with other targeted agents or immunotherapies represent a promising direction, particularly given **derazantinib's** CSF1R inhibitory activity that may modulate the tumor microenvironment. The ongoing evaluation of **derazantinib** in **molecularly defined subsets** of various malignancies may identify additional responsive populations. Further refinement of **dosing schedules** and improved management of class-effect toxicities may enhance the therapeutic index. Finally, the development of **predictive biomarkers** beyond FGFR alterations may help identify patients most likely to derive significant benefit from **derazantinib** treatment.

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